molecular formula C10H7NO4 B8782979 2-(2,3-Dioxoindolin-5-yl)acetic acid

2-(2,3-Dioxoindolin-5-yl)acetic acid

Cat. No.: B8782979
M. Wt: 205.17 g/mol
InChI Key: BQEPWJZGPAMPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dioxoindolin-5-yl)acetic acid ( 98935-60-5) is a high-value isatin derivative with a molecular formula of C10H7NO4 and a molecular weight of 205.17 g/mol . This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the development of inhibitors targeting the SARS-CoV-2 3C-like protease (3CLpro) . This protease is the main protease of the SARS-CoV-2 virus and is an essential target for antiviral drug discovery, as it is required for processing the viral polyproteins . Researchers have utilized this acetic acid-functionalized isatin core to synthesize novel N-substituted isatin compounds, which have demonstrated potent in vitro inhibitory activity against SARS-CoV-2 3CLpro with IC50 values reaching as low as 45 nM . The compound provides a versatile scaffold that allows for further derivatization, enabling structure-activity relationship studies to optimize antiviral potency . As a key building block in organic and bioorganic synthesis, it is integral to exploring new chemical space for pharmaceutical development. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-(2,3-dioxo-1H-indol-5-yl)acetic acid

InChI

InChI=1S/C10H7NO4/c12-8(13)4-5-1-2-7-6(3-5)9(14)10(15)11-7/h1-3H,4H2,(H,12,13)(H,11,14,15)

InChI Key

BQEPWJZGPAMPLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)C(=O)C(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Isatin Derivatives

Isatin (2,3-dioxoindoline) derivatives are widely studied for their diverse biological activities. Key comparisons include:

Compound Substituents Biological Activity Key Differences vs. II-29 Reference
5-Hydroxyindole-3-acetic acid Acetic acid at 3-position; hydroxyl at 5 Serotonin metabolite, biomarker for carcinoid tumors Positional isomer of II-29; distinct metabolic role
Methisazone Thiosemicarbazone at N1 Antiviral (variola, vaccinia) N1 modification vs. II-29’s unsubstituted N1
ML 3000 Dihydro-1H-pyrrolizine core Anti-inflammatory, analgesic Heterocyclic core differs; superior GI tolerance vs. NSAIDs

Structural Insights :

  • Position of Acetic Acid : II-29’s 5-substituted acetic acid contrasts with 3-substituted analogs (e.g., 5-hydroxyindole-3-acetic acid), altering target specificity .
  • N1 Modifications : Unlike ML 3000, which has a pyrrolizine ring, II-29’s N1 is unmodified until later derivatization .

Acetic Acid-Containing Heterocycles

Compounds with acetic acid moieties attached to heterocycles exhibit varied pharmacological profiles:

Compound (CAS) Core Structure Activity/Application Key Comparison Reference
[2-(5-Chloropyridin-2-yl)-3-oxo-isoindolin-1-yl]acetic acid Isoindoline + pyridine Not specified (structural analog) Chloropyridyl substitution vs. II-29’s indoline
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid Thiazolidinone + indole Anticancer (synthesis focus) Thiazolidinone ring vs. II-29’s dioxoindoline

Physicochemical Properties :

  • Solubility : II-29’s free carboxylic acid enhances water solubility vs. ester-protected derivatives (e.g., III-29) .
  • Bioavailability : Naphthyl derivatives (e.g., V-29) likely exhibit improved membrane permeability due to lipophilic groups .

Pharmacological Analogs

ML 3000 ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid):

  • Activity : ED₅₀ = 17 mg/kg (oral) in carrageenan-induced paw edema vs. indomethacin’s ED₅₀ = 3 mg/kg .
  • Safety: No gastric damage at 100 mg/kg (oral) in rats, unlike indomethacin’s ulcerogenic UD₅₀ = 7 mg/kg .
  • Comparison : ML 3000’s pyrrolizine core and methyl groups confer better GI tolerance but lower potency than II-29-derived antivirals .

Q & A

Q. What are the common synthetic routes for 2-(2,3-Dioxoindolin-5-yl)acetic acid, and what critical reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via multi-step reactions starting from indole derivatives. A key intermediate is methyl 2-(2,3-dioxoindolin-5-yl)acetate, which undergoes hydrolysis to yield the acetic acid derivative. Critical parameters include:
  • Temperature control : Maintaining 50–70°C during ester hydrolysis to avoid side reactions.
  • Reaction time : Extended stirring (12–24 hours) improves conversion but risks decomposition.
  • Catalysts : Acidic or basic conditions (e.g., HCl/NaOH) for hydrolysis optimization .
    Post-synthesis, purity is assessed via HPLC or TLC, followed by recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodology :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the indoline backbone and acetic acid moiety. Key signals include aromatic protons (δ 6.8–7.2 ppm) and carbonyl carbons (δ 170–180 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve the planar indoline ring and hydrogen-bonding networks. For example, intermolecular O–H⋯O bonds stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from tautomeric forms of this compound?

  • Methodology : Tautomerism between keto-enol forms can cause inconsistent NMR or IR signals. Strategies include:
  • Variable-temperature NMR : Monitoring shifts at 25–80°C to identify dynamic equilibria.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict dominant tautomers and validate experimental spectra .
  • X-ray diffraction : Definitive structural assignment via crystallography, as seen in related indoline derivatives .

Q. What computational approaches are effective for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodology :
  • Frontier molecular orbital (FMO) analysis : Calculates HOMO/LUMO energies to predict sites for electrophilic attack (e.g., C-5 position due to high electron density).
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) using AutoDock Vina. The dioxo groups show affinity for catalytic pockets in oxidoreductases .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for structural studies?

  • Methodology :
  • Solvent screening : Test polar solvents (e.g., DMSO, methanol) and mixed systems (e.g., ethanol/water).
  • Slow evaporation : Achieves supersaturation without rapid nucleation.
  • Seeding : Introduces microcrystals to control growth orientation.
    Successful cases (e.g., related triazole derivatives) used 1:1 ethanol/water at 4°C, yielding monoclinic crystals (space group C2/c) .

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Methodology :
  • Lyophilization : Freeze-drying under vacuum preserves stability.
  • Inert atmosphere : Storage under argon in amber vials reduces oxidation.
  • Additives : Inclusion of 1% w/w ascorbic acid inhibits radical degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodology :
  • Purity assessment : Recheck via DSC (differential scanning calorimetry) to detect impurities lowering the melting point.
  • Polymorph screening : Use solvent-mediated crystallization to isolate different polymorphs, as seen in isoindoline derivatives .
  • Thermogravimetric analysis (TGA) : Confirms decomposition vs. melting behavior.

Tables of Key Data

Q. Table 1: Optimized Reaction Conditions for Synthesis

StepTemperature (°C)Time (h)SolventYield (%)
Ester hydrolysis60–7012–24Ethanol/H₂O65–75
Recrystallization4 (cooling)24Ethanol90–95

Q. Table 2: Crystallographic Parameters

ParameterValue
Space groupC2/c
a, b, c (Å)18.6082, 8.2295, 14.986
β (°)92.050
V (ų)2293.4
Z8
Refinement methodSHELXL-2018

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.